molecular formula C17H19N3O2 B230282 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether

2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether

Cat. No. B230282
M. Wt: 297.35 g/mol
InChI Key: CMMNSKKHGZXCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether, also known as IPPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether is not fully understood. However, it is believed to act on various targets in the body, including the central nervous system, immune system, and cancer cells. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, acetylcholinesterase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, enhance cognitive function, and protect against neurodegenerative diseases. 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of potential applications. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, more research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are several future directions for research on 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether involves the reaction of 4-isonicotinoyl-1-piperazine carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base. This results in the formation of 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether as a white solid with a melting point of 175-177°C.

Scientific Research Applications

2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anti-inflammatory and analgesic properties. In neuroscience, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, 2-(4-Isonicotinoyl-1-piperazinyl)phenyl methyl ether has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.

properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)19-10-12-20(13-11-19)17(21)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3

InChI Key

CMMNSKKHGZXCIL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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